Monochlorotyrosine

Vue d'ensemble

Description

3-Chlorotyrosine belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 3-Chlorotyrosine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-Chlorotyrosine has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-chlorotyrosine is primarily located in the cytoplasm.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Role in Protein Modification

Monochlorotyrosine is often used as a marker for oxidative stress and inflammation in biological samples. It serves as an indicator of protein modification due to reactive chlorine species, which can affect protein function and stability. Studies have demonstrated that MCT can alter the structural properties of proteins, impacting their biological activities.

Case Study: MCT as a Biomarker

A study investigated the levels of this compound in patients with rheumatoid arthritis. The results indicated that elevated MCT levels correlated with disease severity, suggesting its potential use as a biomarker for inflammatory conditions .

Pharmacological Applications

2.1 Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.

Data Table: Antimicrobial Activity of MCT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table highlights the varying effectiveness of MCT against different bacterial strains, indicating its potential as an antimicrobial agent .

2.2 Cancer Research

this compound has been studied for its potential role in cancer therapy. Its ability to induce apoptosis in cancer cells has been explored, with findings suggesting that MCT can enhance the efficacy of certain chemotherapeutic agents.

Case Study: MCT in Cancer Treatment

In vitro studies demonstrated that combining this compound with doxorubicin resulted in a synergistic effect, leading to increased apoptosis in breast cancer cell lines compared to either agent alone .

Analytical Chemistry Applications

3.1 Detection and Quantification

this compound is utilized in analytical methods for quantifying oxidative damage in biomolecules. Techniques such as high-performance liquid chromatography (HPLC) have been developed to measure MCT levels in various biological samples.

Data Table: HPLC Method Parameters for MCT Analysis

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 280 nm |

This table summarizes the optimized conditions for HPLC analysis of this compound, facilitating accurate quantification in research settings .

Analyse Des Réactions Chimiques

Formation Mechanism and Specificity

Monochlorotyrosine arises via electrophilic aromatic substitution on the tyrosine phenolic ring. HOCl, generated by MPO during the respiratory burst, selectively chlorinates the ortho position of tyrosine (relative to the hydroxyl group), forming 3-chlorotyrosine . Key factors influencing this reaction:

-

MPO Dependency : Chlorination correlates strongly with MPO activity (, ) .

-

Regiospecificity : Lysine residues in YXXK motifs direct chlorination to specific tyrosine residues. For example, in apolipoprotein A-I, tyrosine in the LAEYHAK sequence was chlorinated at ~50% yield, while other tyrosines showed <6% chlorination .

-

pH Dependence : Optimal chlorination occurs under alkaline conditions (pH > 7.5), favoring hypochlorite (ClO⁻) formation .

Reaction Kinetics and Competing Pathways

HOCl reacts with amino acids in the following order of reactivity:

Cysteine > Methionine > Tryptophan > Tyrosine > Histidine > Lysine .

Tyrosine chlorination is a minor pathway compared to sulfur-containing amino acid oxidation but serves as a specific biomarker for MPO activity due to its unique origin .

Table 1: Chlorination Yields in Synthetic Peptides

| Peptide Motif | Chlorinated Product | Yield (%) |

|---|---|---|

| YXXK (LAEYHAK) | LAE(ClY)HAK | 50 |

| YKXXY | Ac-GYKRAClY | 32 |

| YXXXY | Ac-GEClYAREY | 6 |

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Hydrolyzed proteins release free 3-chlorotyrosine, which is derivatized and quantified using stable isotope dilution .

-

Sensitivity: Detects chlorotyrosine at concentrations as low as 0.1 pmol/mg protein .

Liquid Chromatography-Tandem MS (LC-MS/MS)

-

Enables site-specific identification of chlorinated peptides. For example, chlorination at α-Tyr-24 in hemoglobin was linked to diabetes () .

-

Advantages: Avoids artifactual chlorination during sample preparation .

Biological Implications

-

Inflammatory Diseases : Elevated 3-chlorotyrosine levels are documented in:

-

Antioxidant Effects : Vitamin C and methionine completely inhibit chlorination, while vitamin E (trolox) has no effect .

Table 2: Chlorotyrosine Levels in Respiratory Distress Infants

| Group | Chlorotyrosine:Tyrosine Ratio (×10³) | MPO Activity (U/mg protein) |

|---|---|---|

| Infection-Positive | 12.5 ± 3.2 | 0.85 ± 0.18 |

| Infection-Negative | 7.1 ± 1.8 | 0.41 ± 0.12 |

Limitations and Challenges

Propriétés

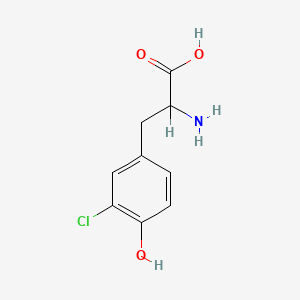

IUPAC Name |

2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864059 | |

| Record name | 3-Chlorotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Chlorotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7298-90-0, 7423-93-0 | |

| Record name | 3-Chlorotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROTYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK019939LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Chlorotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.